molecular formula C11H20O B14652640 1-Cyclopentylhexan-1-one CAS No. 50395-66-9

1-Cyclopentylhexan-1-one

Cat. No.: B14652640
CAS No.: 50395-66-9
M. Wt: 168.28 g/mol
InChI Key: ASAKGOOHLHKKEQ-UHFFFAOYSA-N
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Description

1-Cyclopentylhexan-1-one is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring attached to a hexanone chain

Preparation Methods

The synthesis of 1-Cyclopentylhexan-1-one typically involves the following steps:

    Cyclization: The formation of the cyclopentane ring is achieved through cyclization reactions, often using cyclopentane as a starting material.

    Alkylation: The hexanone chain is introduced via alkylation reactions, where an alkyl halide reacts with a suitable nucleophile.

    Industrial Production: Industrial methods may involve catalytic processes to optimize yield and purity. Specific catalysts and reaction conditions are tailored to achieve efficient production.

Chemical Reactions Analysis

1-Cyclopentylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, ranging from alcohols to carboxylic acids and substituted derivatives.

Scientific Research Applications

1-Cyclopentylhexan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and synthesis pathways.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research investigates its potential as a precursor for pharmaceutical compounds, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of 1-Cyclopentylhexan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: Its effects are mediated through pathways related to its functional groups, such as ketone and cyclopentane moieties, which can participate in various biochemical reactions.

Comparison with Similar Compounds

1-Cyclopentylhexan-1-one can be compared with other cycloalkanes and ketones:

    Cyclohexanone: Similar in structure but with a six-membered ring, cyclohexanone has different reactivity and applications.

    Cyclopentanone: Featuring a five-membered ring, cyclopentanone shares some reactivity but differs in physical properties and uses.

    Uniqueness: The unique combination of a cyclopentane ring and a hexanone chain in this compound provides distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

50395-66-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-cyclopentylhexan-1-one

InChI

InChI=1S/C11H20O/c1-2-3-4-9-11(12)10-7-5-6-8-10/h10H,2-9H2,1H3

InChI Key

ASAKGOOHLHKKEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1CCCC1

Origin of Product

United States

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